![molecular formula C12H19NO B13159459 (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylpropoxy group and an ethan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine typically involves several steps:
Formation of the Phenyl Ring Substituent: The initial step involves the preparation of the 4-(2-methylpropoxy)phenyl group. This can be achieved through the alkylation of phenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Amination Reaction: The next step involves the introduction of the ethan-1-amine group. This can be done through a reductive amination reaction where the 4-(2-methylpropoxy)phenylacetone is reacted with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-[4-(2-Methoxyphenyl)ethan-1-amine]: Similar structure but with a methoxy group instead of a methylpropoxy group.
(1R)-1-[4-(2-Ethylphenyl)ethan-1-amine]: Similar structure but with an ethyl group instead of a methylpropoxy group.
Uniqueness
(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can impart distinct properties and potential advantages in various applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(1R)-1-[4-(2-methylpropoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1 |
Clé InChI |
BZNMSGYKWGSJBS-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)OCC(C)C)N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


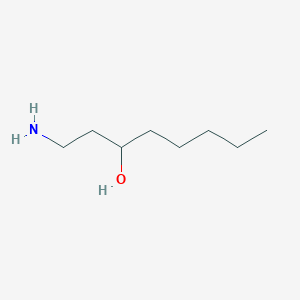
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
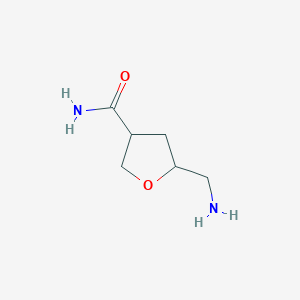

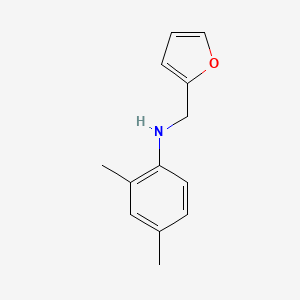
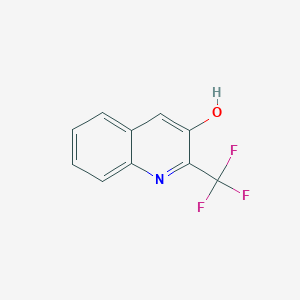
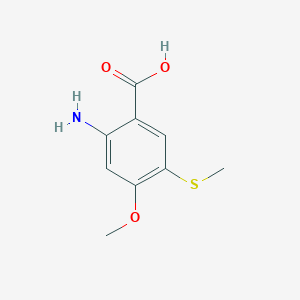
![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
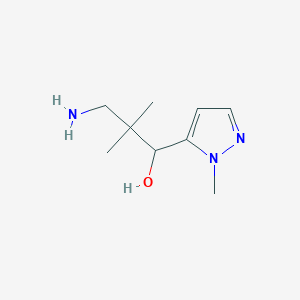
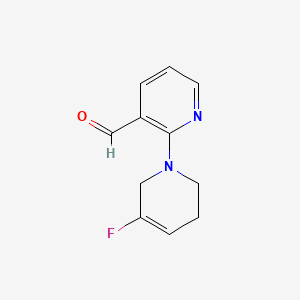
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
